butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate
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Overview
Description
Butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate is a chemical compound with the molecular formula C18H25NO2 and a molecular weight of 287.4 g/mol . This compound is characterized by its bicyclic structure, which includes a nitrogen atom, making it part of the azabicyclo family. It is used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a bicyclic ketone with a benzylamine derivative, followed by esterification with butyl alcohol . The reaction conditions often require the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme interactions and receptor binding.
Medicine: As a potential therapeutic agent due to its unique structural properties.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Another azabicyclo compound with a slightly different ring structure.
Bicyclo[3.1.1]heptane: A non-nitrogen-containing analog used in similar applications.
Uniqueness
Butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate is unique due to its specific bicyclic structure and the presence of a benzyl group, which can influence its reactivity and binding properties . This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-3-11-21-17(20)18-10-9-16(18)13-19(14-18)12-15-7-5-4-6-8-15/h4-8,16H,2-3,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPLLZMNHARKKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C12CCC1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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